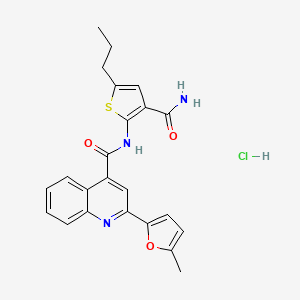
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
概要
説明
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the thiophene and furan rings: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Functional group modifications: The carbamoyl and carboxamide groups can be introduced through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalyst selection: Using efficient and reusable catalysts to minimize waste.
Reaction conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification processes: Implementing crystallization, chromatography, or other purification techniques to obtain high-purity product.
化学反応の分析
Types of Reactions
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or furans.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups may yield amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S.ClH/c1-3-6-14-11-17(21(24)27)23(30-14)26-22(28)16-12-19(20-10-9-13(2)29-20)25-18-8-5-4-7-15(16)18;/h4-5,7-12H,3,6H2,1-2H3,(H2,24,27)(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSOXGCLIFOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


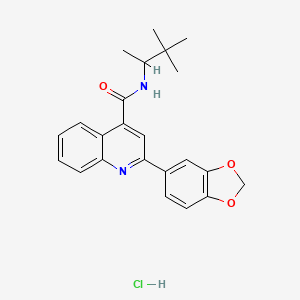
![6-bromo-2-(pyridin-3-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161945.png)
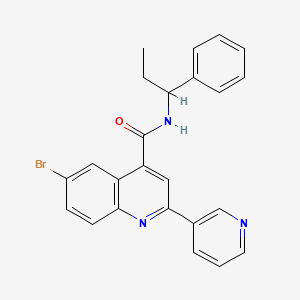
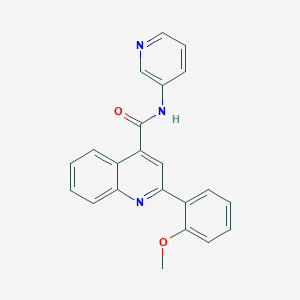
![2-(1,3-benzodioxol-5-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4161965.png)
![6-bromo-2-(3-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4161997.png)
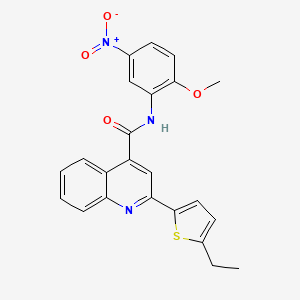


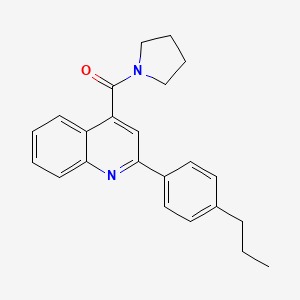

![methyl 2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate;hydrochloride](/img/structure/B4162027.png)


